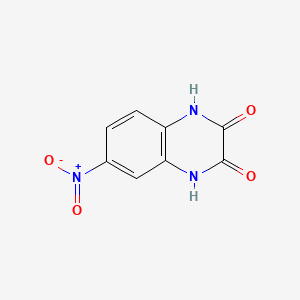

1,4-Dihydro-6-nitroquinoxaline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "1,4-Dihydro-6-nitroquinoxaline-2,3-dione" and its derivatives involves various chemical reactions, including acetoxylation using fuming nitric acid in acetic acid and electrochemical synthesis methods. For example, a study by Zhou et al. (1995) describes the acetoxylation reaction to produce derivatives with moderate yields, proposing a mechanism involving ipso attack of nitronium ion as the first step. Additionally, Dowlati et al. (2012) reported the electrochemical synthesis of a related compound via the electrooxidation of catechol, highlighting the method's efficiency and high product purity (Zhou et al., 1995); (Dowlati et al., 2012).

Molecular Structure Analysis

The molecular structure of "this compound" has been characterized through various techniques, including X-ray crystallography. These studies reveal its planar structure and the presence of intermolecular hydrogen bonds that contribute to its stability and reactivity. Wang et al. (2011) discussed the compound's three-dimensional network formation via N—H⋯O and O—H⋯O hydrogen bonds (Wang et al., 2011).

Chemical Reactions and Properties

"this compound" undergoes various chemical reactions, demonstrating its versatile reactivity. For instance, it acts as a chemosensor for biologically important anions, exhibiting significant changes in fluorescent emission intensity upon interaction with certain anions. This reactivity is indicative of its potential applications in chemical sensing and molecular recognition (Shao et al., 2009).

Applications De Recherche Scientifique

Synthesis and Reactivity

1,4-Dihydro-6-nitroquinoxaline-2,3-dione, due to its structural properties, plays a significant role in the synthesis and reactivity of various chemical compounds. In the realm of diketopyrrolopyrroles, which are known for their wide range of applications from high-quality pigments to fluorescence imaging, the foundational chemistry involving compounds like this compound is crucial. The synthesis methodologies and the reactivity of such compounds are essential for advancing optical materials, with their unique optical properties being leveraged for better fluorescence quantum yields and stability (Grzybowski & Gryko, 2015).

Environmental Degradation and Toxicology

The degradation pathways, environmental fate, and toxicological impacts of various compounds, including those structurally related to this compound, are a major area of research. Studies focus on advanced oxidation processes to treat environmental pollutants, highlighting the transformation products, their biotoxicity, and potential ecological risks. Such research is vital for developing more effective and environmentally friendly degradation methods for persistent organic pollutants (Qutob et al., 2022).

High-Energetic Materials Applications

The exploration of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, closely related to this compound, in high-energetic materials demonstrates the compound's potential in this field. Reviews on the crystal structure, thermolysis, and applications of NTO underline the significance of such compounds in developing materials with high energy content for various technological and military applications (Singh & Felix, 2003).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, hydantoin derivatives, including those related to this compound, have shown significant promise due to their therapeutic and pharmacological activities. These compounds are explored for their potential in drug discovery, highlighting the versatility and importance of this compound in synthesizing new therapeutic agents (Shaikh et al., 2023).

Antioxidant Activity

The study of antioxidants, including synthetic phenolic antioxidants which are chemically related to this compound, is a critical area of research with implications for food engineering, medicine, and pharmacy. Understanding the antioxidant activity, detection mechanisms, and applicability of these compounds helps in developing better strategies for combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .

Mode of Action

6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .

Biochemical Pathways

The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .

Result of Action

By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .

Propriétés

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2379-56-8 |

Source

|

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?

A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)